molecular formula C18H22N2O3S B4690918 N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide

N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4690918
M. Wt: 346.4 g/mol
InChI Key: LIHDBTNCVNXBQU-UHFFFAOYSA-N
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Description

N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has attracted significant attention from the scientific community due to its potential therapeutic applications. BMS-986165 is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the regulation of immune responses.

Mechanism of Action

N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines that play a role in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting TYK2, this compound disrupts the signaling of these cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in several animal models of autoimmune and inflammatory diseases. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide could focus on investigating its potential therapeutic applications in other autoimmune and inflammatory diseases, as well as exploring its mechanisms of action in more detail. Additionally, research could be conducted on developing more potent and selective TYK2 inhibitors with longer half-lives for improved clinical efficacy.

Scientific Research Applications

N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 2 clinical trial, this compound demonstrated significant efficacy in the treatment of moderate to severe psoriasis, with a favorable safety profile.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-4-14-19-18(21)15-10-12-16(13-11-15)20(2)24(22,23)17-8-6-5-7-9-17/h5-13H,3-4,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHDBTNCVNXBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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